1,4,7-Trioxacycloundecane-8,11-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7357-94-0 |

|---|---|

Molecular Formula |

C8H12O5 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

1,4,7-trioxacycloundecane-8,11-dione |

InChI |

InChI=1S/C8H12O5/c9-7-1-2-8(10)13-6-4-11-3-5-12-7/h1-6H2 |

InChI Key |

QKQPBZPCABVALD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OCCOCCOC1=O |

Origin of Product |

United States |

A Closer Look at 1,4,7 Trioxacycloundecane 8,11 Dione: Classification and Structure

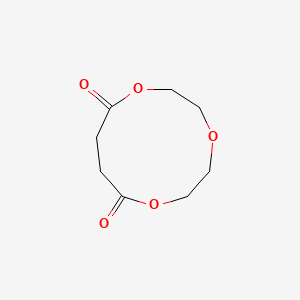

From a classification standpoint, 1,4,7-Trioxacycloundecane-8,11-dione is categorized as a macrocyclic lactone, specifically a dione (B5365651). Its structure is characterized by an 11-membered ring, a feature that dictates its chemical behavior and potential applications. mdpi.com This ring is composed of eight carbon atoms and three oxygen atoms, with two of the carbons present as carbonyl groups in a dione functional arrangement. The systematic placement of the three ether oxygen atoms and the two carbonyl groups within the ring creates a unique electronic and steric environment.

The synthesis of this macrocycle is typically achieved through the high-dilution coupling of bifunctional monomers, namely maleic acid and bis(chloroethyl)ether, in a sol-gel chemistry synthesis. researcher.lifenih.govresearchgate.net This method is crucial for favoring intramolecular cyclization over intermolecular polymerization, leading to the formation of the desired 11-membered chelate rings. researcher.liferesearchgate.net The presence of three oxygen donor atoms within this framework is a key structural feature that underpins its functionality. mdpi.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C8H12O5 |

| Molecular Weight | 188.18 g/mol |

| CAS Number | 7357-94-0 |

| Structure | 11-membered ring with 3 ether oxygen atoms and 2 carbonyl groups |

| Chirality | Achiral |

Contextualizing 1,4,7 Trioxacycloundecane 8,11 Dione: a Place in the Macrocyclic Family

To fully appreciate the significance of 1,4,7-Trioxacycloundecane-8,11-dione, it is essential to view it within the broader context of other well-known macrocycles, such as those in the cyclodextrin (B1172386) family and related cyclic ethers like crown ethers.

Cyclodextrins are naturally occurring macrocycles composed of glucose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. nih.govmdpi.com This unique architecture allows them to encapsulate a wide variety of guest molecules, primarily through hydrophobic interactions. nih.gov In contrast, this compound is a synthetic macrocycle with a more flexible and polar cavity. Its smaller, 11-membered ring is not designed for the inclusion of large organic molecules in the same manner as cyclodextrins.

Crown ethers, another class of synthetic macrocycles, are perhaps a more direct point of comparison. These cyclic polyethers are renowned for their ability to selectively bind metal cations, with the selectivity being largely determined by the size of the macrocyclic ring and the ionic radius of the cation. mdpi.com The interaction is primarily based on ion-dipole forces between the cation and the oxygen atoms of the ether linkages. mdpi.com

This compound shares the presence of ether oxygen atoms with crown ethers, which are crucial for cation binding. However, the inclusion of two carbonyl groups in its structure introduces additional coordination sites and modifies the electronic properties of the ring. This structural nuance can lead to different binding affinities and selectivities compared to traditional crown ethers.

A comparative overview is presented in the table below:

| Feature | This compound | Cyclodextrins | Crown Ethers |

| Origin | Synthetic | Natural | Synthetic |

| Core Structure | Polyether-dione | Oligosaccharide | Polyether |

| Cavity Nature | Polar | Hydrophobic Interior, Hydrophilic Exterior | Polar |

| Primary Guest Type | Metal Cations | Organic Molecules | Metal Cations |

| Primary Interaction | Ion-Dipole, Coordination | Hydrophobic Inclusion | Ion-Dipole |

The Academic Significance of 1,4,7 Trioxacycloundecane 8,11 Dione in Supramolecular Chemistry

Sol-Gel Chemistry Approaches to Macrocyclic Synthesis

Sol-gel chemistry offers a versatile method for synthesizing materials by converting molecular precursors into a colloidal solution (sol) and subsequently into a continuous solid network (gel). wikipedia.orgwiley-vch.de This process is particularly useful in creating materials with controlled porosity and structure, such as hydrogels incorporating macrocyclic active sites. mdpi.comyoutube.com In the context of this compound, sol-gel methods are employed to propagate the macrocyclic units, once formed, into a larger, cross-linked hydrogel network. mdpi.com This approach allows the entire hydrogel structure to be populated with the functional macrocyclic groups without the need for subsequent grafting. mdpi.com

The sol-gel process typically involves hydrolysis and polycondensation reactions of molecular precursors, like metal alkoxides. wikipedia.org The sol gradually evolves into a gel-like system with both liquid and solid phases. wikipedia.org The final structure of the gel network is highly dependent on the reaction parameters and the nature of the precursors used. wiley-vch.de

A significant challenge in macrocycle synthesis is preventing the linear precursor molecules from reacting with each other to form long polymer chains instead of reacting with themselves to form a ring. wikipedia.org The high-dilution principle is a fundamental strategy employed to overcome this issue. wikipedia.orgresearchgate.net By maintaining a very low concentration of the reactants, the probability of intramolecular reactions (cyclization) is increased relative to intermolecular reactions (polymerization). wikipedia.orgacs.org

This technique involves the slow addition of the precursor solution to a large volume of solvent, ensuring that the concentration of the reactive species remains low throughout the process. wikipedia.orgacs.org This method, often referred to as pseudo-high-dilution, is crucial for synthesizing medium and large ring systems. acs.orgnih.gov The efficiency of these reactions can be unpredictable and highly dependent on the substrate's conformational properties, which can create barriers to ring formation. researchgate.netnih.gov The synthesis of this compound utilizes high-dilution coupling to facilitate the initial ring-closing step. mdpi.com

Double condensation reactions are a key method for forming macrocycles from two different precursor molecules. In the synthesis of this compound, a double condensation method is explicitly used to create the 11-membered ring structure. mdpi.com This involves the reaction of two distinct bifunctional monomers, where each undergoes a condensation reaction at both of its reactive sites to form the final cyclic product.

Condensation reactions, in which two molecules combine with the elimination of a small molecule like water, are common in polymer and macrocycle chemistry. mdpi.com For instance, Schiff-base condensations are widely used to form macrocycles, often utilizing reversible reactions to achieve thermodynamic equilibrium and favor the desired cyclic product. In the case of this compound, the method directly synthesizes the macrocyclic sites which are then propagated throughout a hydrogel structure. mdpi.com

Design and Utilization of Bifunctional Monomers

The rational design of starting materials is critical for a successful macrocyclization. Bifunctional monomers, which possess two reactive functional groups, are the essential building blocks for creating the linear precursor that will ultimately undergo ring closure.

The synthesis of this compound is achieved through the high-dilution coupling of two specific bifunctional monomers: maleic acid and bis(chloroethyl)ether. mdpi.com These precursors are chosen for their ability to react via a double condensation mechanism to form the target 11-membered chelate ring, which is characterized by three oxygen donor atoms and a dione active site. mdpi.com The structure of these monomers directly dictates the size and functionality of the resulting macrocycle.

| Precursor Molecule | Chemical Formula | Role in Synthesis |

| Maleic Acid | HOOCCH=CHCOOH | Provides the dione functionality (-C(=O)-C(=O)-) |

| Bis(chloroethyl)ether | O(CH₂CH₂Cl)₂ | Provides the trioxa (-O-CH₂CH₂-O-CH₂CH₂-O-) backbone |

Considerations for Reproducibility in Macrocycle Synthesis

The synthesis of macrocycles is often plagued by issues of reproducibility. nih.gov The efficiency of macrocyclization reactions can be highly variable and sensitive to subtle changes in reaction conditions. nih.gov The success of the ring-closing step is often considered the most challenging aspect, as it must effectively compete against oligomerization pathways. researchgate.net

Factors influencing reproducibility include the conformational flexibility of the linear precursor, the reaction concentration, the rate of addition of reactants, and the specific catalytic system used. nih.govnih.gov Even when high-dilution conditions are employed, the inherent conformational biases of the precursor can hinder ring formation, leading to low or unpredictable yields. nih.gov Therefore, careful control over all reaction parameters is essential to achieve consistent and reproducible results in the synthesis of compounds like this compound.

Emerging Synthetic Strategies for Related Macrocyclic Systems (e.g., Ring-Closing Metathesis)

While classical methods like high-dilution condensation are effective, significant research has been devoted to developing more efficient and versatile strategies for macrocycle synthesis. nih.gov Among the most powerful modern techniques is Ring-Closing Metathesis (RCM). RCM uses specific transition metal catalysts (typically ruthenium-based) to form a new double bond, closing the ring. It has become a widely used method in the synthesis of complex natural products. univie.ac.at

Other important modern macrocyclization methods include:

Transition Metal-Catalyzed Cross-Coupling Reactions : Techniques like Suzuki, Stille, and Buchwald-Hartwig couplings are frequently used to form carbon-carbon or carbon-heteroatom bonds for ring closure. nih.govunivie.ac.at

Macrolactonization and Macrolactamization : Methods such as Corey-Nicolaou or Shiina macrolactonization are used to form large ester or amide rings, respectively. nih.govnih.gov

Click Chemistry : This approach uses highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form macrocycles. nih.gov

These emerging strategies offer alternative and often more efficient pathways for the construction of diverse macrocyclic structures. nih.govunivie.ac.at

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to provide a complete structural assignment. mdpi.comresearchgate.net

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The spectrum of this compound is expected to show distinct signals corresponding to the methylene (B1212753) (-CH₂-) and methine (-CH=) protons in the macrocyclic ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and carbonyl groups, while the splitting patterns (multiplicity) reveal the number of neighboring protons, and coupling constants (J) provide insight into the dihedral angles between them.

Table 1: Hypothetical ¹H NMR Data for this compound Note: Specific experimental data for the isolated monomer is not available in the reviewed literature. This table represents expected values based on the known structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-O-CH₂- | 3.6 - 3.8 | Triplet | 5.0 - 7.0 |

| -O-CH₂-C=O | 4.2 - 4.4 | Triplet | 5.0 - 7.0 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. For this compound, characteristic signals are expected for the carbonyl carbons, the olefinic carbons, and the methylene carbons adjacent to ether oxygens. The chemical shifts are highly indicative of the carbon type. Studies have confirmed that ¹³C NMR results correlate with the functional groups identified by FTIR, substantiating the presence of C=O, C-O, C-C, and C-H bonds within the cyclic structure. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: While literature confirms the use of ¹³C NMR for structural verification of the monomer within a polymer, specific chemical shift values for the pure compound are not provided. The values below are estimates.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (dione) | 165 - 175 |

| -CH=CH- | 130 - 135 |

| -O-CH₂- | 68 - 72 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds. The FTIR spectrum of this compound provides direct evidence for its key structural features. mdpi.comresearchgate.net The analysis confirms the presence of ester carbonyl groups, ether linkages, and alkene C-H bonds, which are the defining components of the macrocycle.

Table 3: Key FTIR Absorption Bands for this compound Note: The following data is based on spectral analysis confirming the structure of the monomeric unit within a hydrogel network. mdpi.comresearchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | ~1720 - 1740 | Ester Carbonyl |

| C-O-C Stretch | ~1100 - 1250 | Ether Linkage |

| C=C Stretch | ~1640 - 1660 | Alkene |

| C-H Stretch (sp²) | ~3010 - 3040 | Alkene C-H |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₈H₁₂O₅), HRMS would be used to verify the exact mass of its molecular ion.

Table 4: HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₃O₅⁺ | 189.07575 | Data not available |

X-ray Crystallography for Precise Three-Dimensional Structural and Stereochemical Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and the absolute stereochemistry of a molecule. A successful single-crystal X-ray diffraction analysis of this compound would provide incontrovertible proof of its structure and conformation in the solid state.

As of the current literature review, a single-crystal X-ray structure for this compound has not been reported. Such an analysis would be a valuable contribution to fully understanding the compound's structural characteristics.

Chromatographic Techniques for Purity and Homogeneity Assessment

Chromatographic methods are indispensable for the separation, identification, and quantification of components in a mixture, making them crucial for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

For this compound, an HPLC method would be developed to separate the target compound from any starting materials, by-products, or impurities. A typical setup would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. While HPLC is a standard method for purity assessment of macrocycles, a specific, published method for this compound is not available in the reviewed scientific literature.

High-Performance Liquid Chromatography (HPLC) Methodologies

No specific HPLC methods for the analysis of this compound, including details on stationary phases, mobile phases, flow rates, detection methods, and retention times, are available in the reviewed literature.

Microscopic and Diffraction Techniques for Morphological and Crystalline Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

There are no available SEM studies that focus on the surface morphology of the isolated this compound compound.

Transmission Electron Microscopy (TEM)

Information regarding the use of TEM to characterize the internal structure or particle size of this compound is not present in the existing scientific literature.

X-ray Diffraction (XRD) for Crystalline Network Analysis

No XRD data, such as diffraction patterns or analysis of the crystalline structure for this compound, has been published.

Surface-Specific Spectroscopic Methods

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

There are no XPS studies detailing the elemental composition or the oxidation states of the constituent elements of this compound.

Raman Spectroscopy

Detailed research findings and specific data from the Raman spectroscopic analysis of this compound are not extensively available in the reviewed literature. While other spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) have been employed to characterize this compound, particularly in the context of its use in hydrogel synthesis, specific studies focusing on its Raman vibrational modes could not be retrieved. researchgate.netnih.gov

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing information complementary to that obtained from IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A theoretical Raman analysis would involve the identification of characteristic vibrational frequencies associated with the key functional groups within the this compound structure.

A hypothetical analysis would anticipate key signals corresponding to:

C=O (carbonyl) stretching: The two ketone groups would be expected to produce strong Raman signals. The exact frequency would be influenced by the ring strain and local electronic environment.

C-O-C (ether) stretching: The three ether linkages within the 11-membered ring would exhibit characteristic symmetric and asymmetric stretching vibrations.

CH₂ bending and stretching: The methylene groups in the cyclic structure would give rise to various bending (scissoring, wagging, twisting) and stretching modes.

Ring deformation modes: The entire macrocyclic structure would have complex, low-frequency vibrational modes corresponding to deformations of the ring itself.

Without experimental data, a definitive data table and detailed discussion of the research findings for the Raman spectroscopy of this specific compound cannot be provided. Further experimental research is required to elucidate the Raman spectrum of this compound.

Reactivity and Mechanistic Investigations of 1,4,7 Trioxacycloundecane 8,11 Dione

Principles of Host-Guest Complexation Chemistry

Host-guest chemistry is a fundamental area of supramolecular chemistry that describes the formation of unique structural complexes between two or more molecules or ions held together by non-covalent forces. wikipedia.org This field is centered on the concepts of molecular recognition and self-assembly. fiveable.mefrontiersin.org The "host" is typically a larger molecule with a cavity or binding site, while the "guest" is a smaller molecule or ion that fits within this cavity. wikipedia.orgfiveable.me The stability of the resulting host-guest complex is governed by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic effects, and ionic bonding. wikipedia.orgfiveable.me

Macrocyclic molecules, such as 1,4,7-trioxacycloundecane-8,11-dione, are quintessential hosts in this chemical discipline. frontiersin.org Their cyclic structure pre-organizes binding sites, which can lead to more stable complexes compared to their open-chain counterparts, a phenomenon known as the "macrocyclic effect". mdpi.comyoutube.com This effect is largely entropic, as the macrocyclic ligand is less conformationally flexible and thus loses less entropy upon binding a guest. youtube.com The formation of these complexes is often highly selective, relying on the principle of molecular complementarity, where the host's cavity and the guest's dimensions are a perfect match in terms of size, shape, and chemical functionality. fiveable.me This selective binding is the basis for applications ranging from sensing to separation and catalysis. fiveable.mefrontiersin.org In the context of this compound, its structure is specifically fashioned to act as a host for particular guest ions. mdpi.com

The selective adsorption of metal ions by this compound is primarily governed by a host-guest "lock and key" mechanism. mdpi.com In this model, the macrocyclic cavity acts as the "lock," possessing a specific size, shape, and arrangement of donor atoms that is complementary to a specific metal ion "key." fiveable.memdpi.com For this compound, the active sites for metal ion binding are the 11-membered chelate rings which are infused with three oxygen donor atoms. mdpi.comresearchgate.net

The process of adsorption is a form of chemisorption, proceeding via the chelation principle where the oxygen donor atoms within the macrocycle coordinate to the metal ion. fiveable.me This is distinct from general mechanisms like ion exchange, which are less selective as they primarily depend on charge density. mdpi.com The specificity of the host-guest interaction ensures that only metal ions that favorably complement the macrocyclic sites are accommodated and entrapped. mdpi.com Research has demonstrated that hydrogels functionalized with this compound exhibit exclusive selectivity for the Bismuth(III) ion (Bi³⁺) when tested against a competitive solution containing 14 different metal ions. mdpi.comresearchgate.netgla.ac.uk The other 13 ions showed zero adsorption, highlighting the high specificity of the dione (B5365651) macrocyclic sites. mdpi.comgla.ac.uk

Table 1: Competitive Metal Ion Adsorption by Poly(this compound) Hydrogel

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Adsorption (%) |

|---|---|---|---|

| Bi³⁺ | 10 | 0.2 | 98% |

| Cu²⁺ | 10 | 10 | 0% |

| Cd²⁺ | 10 | 10 | 0% |

| Pb²⁺ | 10 | 10 | 0% |

| Zn²⁺ | 10 | 10 | 0% |

| Fe³⁺ | 10 | 10 | 0% |

This interactive table is based on data indicating exclusive selectivity for Bi³⁺ from a multi-element solution. mdpi.comgla.ac.uk

The ability of a macrocycle to selectively recognize and bind a specific cation is critically dependent on the compatibility between the cation's ionic radius and the macrocycle's cavity size. mdpi.comrsc.orgresearchgate.net A stable complex is formed when there is an optimal match, allowing the cation to fit snugly within the host's cavity, thereby maximizing the non-covalent interactions. researchgate.net

This compound is an 11-membered ring. mdpi.com The specific size and morphology of this cavity, along with the spatial arrangement of its three oxygen donor atoms, are the primary determinants of its cation selectivity. mdpi.com If a metal ion is too large to fit into the cavity, it cannot be accommodated. Conversely, if an ion is too small, it may not be able to interact effectively with all the donor atoms, leading to a weaker complex. The conformation of the macrocyclic ring is also crucial; the ligand must be able to adopt a low-energy conformation that orients the donor atoms for optimal coordination with the guest cation. nih.govnih.gov The inherent structure of this compound is such that its ring shape and size are particularly suited to accommodate a specific type of cation, which has been experimentally identified as Bi³⁺. mdpi.com

The remarkable specificity of this compound for Bismuth(III) ions is a clear demonstration of the principles of host-guest chemistry. mdpi.comgla.ac.uk The Bi³⁺ aqua ion in an aqueous solution has a solvation number of 8 and exists in a square antiprism configuration. mdpi.com Crucially, it has an ionic radius of 1.07 Å. mdpi.com The high selectivity of the macrocycle for Bi³⁺ strongly suggests that the 11-membered ring cavity of this compound provides a near-perfect steric and electronic match for an ion of this size and charge. mdpi.com

The coordination involves the entrapment of the Bi³⁺ ion within the cyclic sites, where it binds to the three oxygen donor atoms. mdpi.comgla.ac.uk This interaction is highly favorable, leading to a near-complete removal of Bi³⁺ from solution, with extraction efficiencies reaching 98%. mdpi.comresearchgate.netgla.ac.uk This exclusive preference points to the macrocyclic sites being precisely "fashioned" for Bi³⁺ capture. mdpi.com While other trivalent ions exist, the specific combination of ionic radius, coordination geometry, and charge of Bi³⁺ makes it the ideal guest for the this compound host. mdpi.com Research into other macrocyclic systems has also highlighted the importance of matching cavity size with the specific coordination preferences of Bi³⁺. nih.govacs.org

Polymerization Behavior as a Macrocyclic Active Site

This compound can act as a monomer unit that is polymerized and cross-linked to form a hydrogel adsorbent. mdpi.com This fabrication method is unique because the macrocyclic active sites are not grafted onto a pre-existing polymer support. Instead, they are directly synthesized and then propagated to populate the entire three-dimensional structure of the hydrogel. mdpi.com This results in a material where the entire network consists of cross-linked this compound macrocyclic groups, making it a potent and highly selective adsorbent. mdpi.com

The synthesis is achieved through a sol-gel process involving the high-dilution coupling of bi-functional monomers, specifically maleic acid and bis(chloroethyl)ether. mdpi.com This double condensation method first creates the 11-membered chelate rings, which then undergo polymerization to form the hydrogel network. mdpi.com The resulting structure is a fully macro-cyclized material, which maximizes the density of active sites available for host-guest complexation. mdpi.com

The integration of this compound into a hydrogel network creates a material with significant potential for selective metal ion recovery. mdpi.comgla.ac.uk Hydrogels are three-dimensional networks of hydrophilic polymer chains that can swell and retain large amounts of water. mdpi.com By using the macrocycle as the fundamental building block of the network, the resulting hydrogel's properties are intrinsically linked to the host-guest chemistry of the ring. mdpi.com

The entire hydrogel network is composed of these macrocyclic active groups, eliminating the need for grafting onto an inert support. mdpi.com This approach overcomes limitations of traditional adsorbents where the active groups constitute only a fraction of the total material. mdpi.com The resulting poly(this compound) hydrogel is designed specifically for selective adsorption and complexation, leveraging the unique recognition properties of the macrocyclic unit throughout its structure. mdpi.comgla.ac.uk This design has proven highly effective for the selective uptake of bismuth ions from highly competitive environments, such as in the purification of copper or extraction from seawater. mdpi.comgla.ac.uk

The formation of the poly(this compound) hydrogel is achieved via a sol-gel synthesis, which serves as both the polymerization and cross-linking mechanism. mdpi.com Sol-gel is a wet-chemical technique used for the fabrication of solid materials from a chemical solution (the 'sol') that acts as a precursor for an integrated network (the 'gel'). nih.gov

In this specific synthesis, the bifunctional monomers maleic acid and bis(chloroethyl)ether react in a double condensation reaction to form the this compound monomer. mdpi.com This monomer then acts as the cross-linking agent. The propagation of the network occurs as these macrocyclic units link together, forming a three-dimensional, covalently bonded structure. mdpi.comrsdjournal.org The degree of cross-linking is a critical parameter that influences the hydrogel's mechanical stability and swelling properties. mdpi.com The process results in a hydrogel where the macrocyclic units are not merely contained within the polymer but are the integral, repeating components of the entire cross-linked network. mdpi.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Bismuth(III) ion |

| Maleic acid |

| Bis(chloroethyl)ether |

| Copper |

| Cadmium |

| Lead |

| Zinc |

Supramolecular Interactions and Molecular Recognition Phenomena

The macrocyclic structure of this compound, an 11-membered ring containing three oxygen donor atoms, makes it a candidate for host-guest chemistry and molecular recognition. mdpi.com Research has demonstrated its significant potential in the selective binding of metal ions, a key aspect of supramolecular chemistry.

A notable application of this compound is in a macrocyclic functionalized hydrogel designed for the selective adsorption and complexation of metal substrates. mdpi.comresearchgate.net This hydrogel incorporates polycyclic active sites of this compound throughout its network. mdpi.comnih.gov The entire hydrogel is composed of cross-linked networks of these macrocyclic groups, which are synthesized directly without the need for grafting onto a support. mdpi.comnih.gov

The molecular recognition capabilities of this hydrogel were tested against a solution containing fourteen different metal ions. mdpi.com The results showed an exclusive selectivity for the bismuth ion (Bi³⁺), with no adsorption observed for the other metals. mdpi.comresearchgate.net This high selectivity is attributed to a host-guest lock mechanism, where the size and shape of the this compound cavity are particularly complementary to the Bi³⁺ ion. mdpi.comnih.gov In aqueous solutions, the Bi³⁺ ion exists in a square antiprism configuration with a solvation number of eight. mdpi.comnih.gov

Further investigations involving binary and single-ion solutions containing Bi³⁺ confirmed the high efficiency of the hydrogel. mdpi.comresearchgate.net A near-complete removal of Bi³⁺ was observed, with an extraction efficiency of 98%. mdpi.comresearchgate.net The metal ions become entrapped within the cyclic cavities of the this compound units. mdpi.comresearchgate.net This demonstrates the potential of this macrocycle for applications such as the purification of copper where bismuth is an impurity, or for the selective recovery of trace amounts of bismuth from competitive environments like seawater. mdpi.comresearchgate.net

The following table summarizes the adsorption performance of the poly(this compound) functionalized hydrogel for bismuth ions.

| Adsorption Parameter | Value |

| Target Ion | Bi³⁺ |

| Extraction Efficiency | 98% |

| Adsorption Capacity (q) | 9.80 mg/g |

| Competing Ions Tested | 14 |

| Adsorption of Competing Ions | Zero |

Advanced Research Applications and Functional Materials Derived from 1,4,7 Trioxacycloundecane 8,11 Dione

Development of Highly Selective Adsorbent Materials for Environmental Remediation

The integration of 1,4,7-trioxacycloundecane-8,11-dione into hydrogel networks has led to the creation of novel adsorbent materials with a remarkable affinity for specific metal ions. mdpi.comresearchgate.net These materials leverage the principles of host-guest chemistry, where the macrocyclic cavity provides a specific size and geometry for selectively capturing target ions from aqueous solutions. mdpi.com This approach marks a significant advancement in environmental remediation technologies, moving towards adsorbents that can isolate specific pollutants with high efficiency. researchgate.net

Bismuth Ion Adsorption and Extraction Strategies

Research has demonstrated the exceptional capability of a poly(this compound) functionalized hydrogel for the selective adsorption and complexation of bismuth ions (Bi³⁺). mdpi.comnih.gov The hydrogel is synthesized through a sol-gel process, creating a network where the macrocyclic units are the active sites for ion capture. nih.govdntb.gov.ua In studies, this material exhibited a near-complete removal of Bi³⁺ from single-ion solutions, achieving an impressive 98% extraction efficiency. mdpi.comresearchgate.net The mechanism of adsorption is attributed to a "host-guest" lock, where the size and shape of the this compound macrocycle are ideally suited to accommodate the Bi³⁺ ion. mdpi.comnih.gov

Performance Evaluation in Competitive Multi-element Aqueous Environments

A key indicator of a selective adsorbent's practical utility is its performance in the presence of competing ions. The this compound-based hydrogel was tested in a complex aqueous solution containing 14 different metal ions. The results were striking, with the material showing exclusive selectivity for Bi³⁺, while the adsorption of the other 13 metals was negligible. mdpi.comresearchgate.netnih.gov This high selectivity is a direct consequence of the specific interaction between the Bi³⁺ ion and the macrocyclic cavity. mdpi.com Even when the initial concentration of competing ions was high, the hydrogel maintained its pronounced preference for bismuth, showcasing its potential for applications in challenging environments like seawater. mdpi.comresearchgate.net

| Parameter | Value | Reference |

| Extraction Efficiency (Bi³⁺) | 98% | mdpi.comresearchgate.netnih.gov |

| Adsorption Capacity (q) | 9.80 mg/g | mdpi.comresearchgate.netnih.gov |

| Selectivity | Exclusive for Bi³⁺ in a 14-metal solution | mdpi.comresearchgate.netnih.gov |

Applications in Purification Processes (e.g., Copper Impurity Removal)

The high selectivity of the this compound functionalized hydrogel for bismuth opens up possibilities for its use in industrial purification processes. mdpi.comresearchgate.net One such application is the removal of bismuth impurities from copper, a common challenge in metallurgy. nih.gov By employing this hydrogel, it is conceivable to design a system that selectively captures trace amounts of bismuth from copper solutions, thereby enhancing the purity of the copper. mdpi.comresearchgate.net This targeted removal capability is a significant advantage over conventional, less selective purification methods. mdpi.com

Catalytic Applications and Targeted Metal Impregnation

Beyond environmental remediation, the unique complexing ability of this compound suggests its potential in the field of catalysis. mdpi.com The principle of selective metal ion capture can be extended to the precise deposition of specific metals onto a support material, a crucial step in catalyst preparation. mdpi.com

Design of Macrocycle-Embedded Catalyst Frameworks

Researchers propose the design of catalyst frameworks that incorporate this compound as binding sites. mdpi.com By embedding these macrocycles within a solid support structure, it becomes possible to impregnate the framework with specific metal ions, such as bismuth, in a highly controlled manner. mdpi.com This "fingerprint" impregnation would allow for the creation of catalysts with well-defined active sites, potentially leading to enhanced catalytic activity and selectivity for specific chemical reactions. mdpi.com

Engineering of Supramolecular Functional Materials

The hydrogel formed from the polymerization of this compound is an example of a supramolecular functional material. mdpi.com The deliberate arrangement of the macrocyclic units within the polymer network gives rise to emergent properties, namely the selective recognition and binding of specific ions. nih.gov This "molecular recognition" is a hallmark of supramolecular chemistry and opens the door to engineering a wide range of materials with tailored functions. nih.gov By modifying the macrocycle or the polymer backbone, it is possible to tune the material's properties for different applications, from sensing and separation to catalysis and targeted delivery.

Design and Synthesis of Macrocyclic Polymer Networks

The compound this compound serves as a fundamental monomer unit in the creation of advanced functional materials, particularly macrocyclic polymer networks with specialized applications. mdpi.com The design of these networks centers on embedding the 11-membered chelate rings of the monomer, which contain three oxygen donor atoms, throughout the entire polymer structure. nih.govdntb.gov.ua This architecture is achieved through a sol-gel synthesis process. nih.gov

The synthesis involves the high-dilution coupling of the bi-functional monomers, specifically maleic acid and bis(chloroethyl)ether. nih.govdntb.gov.ua This reaction, conducted via sol-gel chemistry, directly forms the this compound macrocyclic groups and propagates them to create a cross-linked hydrogel network. mdpi.com A key feature of this method is that the macrocyclic active sites are integral to the polymer backbone, rather than being grafted on as separate functional groups. mdpi.com

The resulting material is a poly(this compound) macrocyclic functionalized hydrogel. nih.gov Spectroscopic analysis, including Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR), has been used to confirm the structure of these hydrogels, verifying that the this compound unit is the primary repeating monomer that forms the cross-linked network. mdpi.com

| Synthesis Parameter | Description |

| Monomers | Maleic acid and bis(chloroethyl)ether nih.govdntb.gov.ua |

| Synthesis Method | Sol-gel chemistry nih.gov |

| Key Reaction | High-dilution coupling nih.govdntb.gov.ua |

| Resulting Structure | Cross-linked hydrogel with integral this compound macrocyclic active sites mdpi.com |

| Structural Confirmation | Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy mdpi.com |

Broader Academic Implications in Chemical Separations and Molecular Recognition Systems

The unique structure of polymer networks derived from this compound has significant implications for the fields of chemical separations and molecular recognition. The hydrogels synthesized from this compound have demonstrated remarkable selectivity in ion adsorption, a direct application of molecular recognition principles. mdpi.com

The 11-membered ring of the macrocycle, with its three oxygen donor atoms, creates a specific cavity size and shape. mdpi.com This configuration allows the hydrogel to act as a highly selective host in host-guest complexation chemistry. nih.gov Research has shown that these macrocyclic sites are particularly well-suited for the selective capture of the Bismuth ion (Bi³⁺). mdpi.comresearchgate.net

In competitive adsorption studies involving a mixture of 14 different metal ions, the poly(this compound) hydrogel exhibited exclusive selectivity for Bi³⁺, with no adsorption of the other metals. mdpi.comnih.gov This high degree of selectivity underscores the material's potential for advanced separation processes, such as the purification of copper where bismuth is a common impurity. nih.gov

The mechanism of this selectivity is described as a host-guest lock mechanism, where only the Bi³⁺ ion favorably complements the size and stereochemistry of the dione (B5365651) macrocyclic sites, allowing it to be aptly accommodated. mdpi.com This demonstrates a practical application of molecular recognition technology, where the inherent characteristics of the macrocyclic network are exploited for the selective capture of a target ion. mdpi.comresearchgate.net The efficiency of this process is high, with studies reporting a 98% extraction efficiency for Bi³⁺ from aqueous solutions. mdpi.comnih.govresearchgate.net

These findings have broader implications for the development of cost-effective and efficient environmental remediation technologies, particularly for the selective uptake and recovery of valuable or toxic trace ions from complex aqueous environments like seawater. nih.govresearchgate.net

| Performance Metric | Finding | Reference |

| Target Ion | Bismuth (Bi³⁺) | mdpi.comresearchgate.net |

| Selectivity | Exclusive for Bi³⁺ in a solution of 14 competitive metal ions | mdpi.comnih.gov |

| Extraction Efficiency | 98% | mdpi.comnih.govresearchgate.net |

| Adsorption Capacity (q) | 9.80 mg/g | mdpi.comnih.govresearchgate.net |

| Mechanism | Host-guest complexation / Molecular recognition | mdpi.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.